
6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine is a heterocyclic compound that features a unique combination of a phenyl group, a piperidine ring, and an oxathiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thioamide with a piperidine derivative in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathiazine derivatives.
Scientific Research Applications
6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-(piperidin-1-ylcarbonyl)-1,2,3-triazolo[1,5-a]pyrazin-4(5H)-one: Another heterocyclic compound with a similar core structure but different functional groups.
3-(Pyridin-4-yl)-1,2,4-triazines: Compounds with a triazine core that exhibit different biological activities.
Uniqueness
6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine is unique due to its oxathiazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
121740-56-5 |
|---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
6-phenyl-3-piperidin-1-yl-1,4,2-oxathiazine |
InChI |
InChI=1S/C14H16N2OS/c1-3-7-12(8-4-1)13-11-18-14(15-17-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
IMPXMFDVMSXEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NOC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
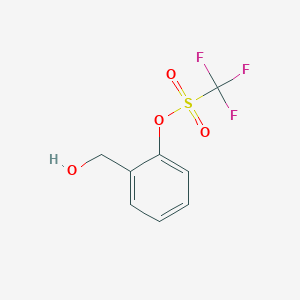
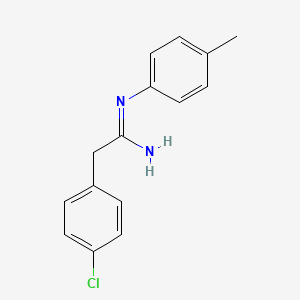
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
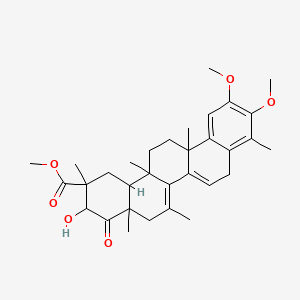
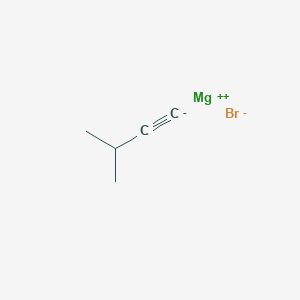
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
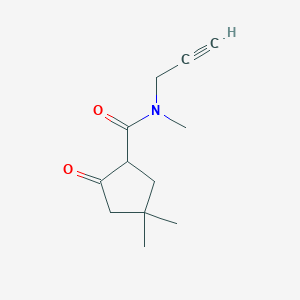
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
